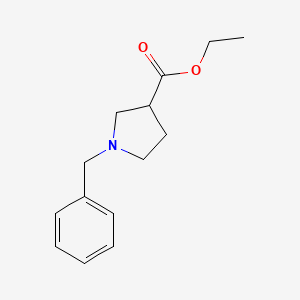

Ethyl 1-benzylpyrrolidine-3-carboxylate

Description

Contextualization of Pyrrolidine (B122466) Derivatives in Contemporary Organic and Medicinal Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of contemporary organic and medicinal chemistry. sigmaaldrich.comebi.ac.uk This saturated scaffold is a prevalent feature in a vast array of natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline. nih.gov Its significance extends to synthetic pharmaceuticals, where the pyrrolidine motif is integral to the structure and activity of numerous drugs. sigmaaldrich.comcymitquimica.com

The widespread use of the pyrrolidine scaffold in drug discovery can be attributed to several key factors. Its three-dimensional, non-planar structure allows for a thorough exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets. ebi.ac.uk The stereogenic centers within the pyrrolidine ring also contribute to the molecule's stereochemistry, a critical aspect in the development of selective therapeutics. ebi.ac.uk Furthermore, pyrrolidine derivatives often exhibit favorable physicochemical properties that can enhance a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of the pyrrolidine ring as a synthetic building block further cements its importance, enabling the construction of diverse and complex molecular architectures. cymitquimica.com

Strategic Importance of the Benzylpyrrolidine Scaffold in Advanced Chemical Synthesis and Drug Discovery

The incorporation of a benzyl (B1604629) group onto the pyrrolidine scaffold, as seen in Ethyl 1-benzylpyrrolidine-3-carboxylate, is of strategic importance in both advanced chemical synthesis and drug discovery. The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, is a common feature in a multitude of bioactive compounds and pharmaceuticals. mdpi.com

In the context of the benzylpyrrolidine scaffold, the benzyl group can serve multiple functions. It can act as a protecting group for the nitrogen atom of the pyrrolidine ring during multi-step syntheses, a common strategy in organic chemistry. chemicalbook.com Beyond its role as a protecting group, the benzyl moiety can also be a key pharmacophoric element, contributing to the molecule's biological activity through various interactions with target proteins. The aromatic nature of the benzyl group allows for pi-stacking and hydrophobic interactions, which can be crucial for binding affinity and selectivity. The enhanced reactivity of the benzylic position can also be exploited for further functionalization of the molecule. chemicalbook.com

The combination of the versatile pyrrolidine ring and the functionally significant benzyl group makes the benzylpyrrolidine scaffold a valuable platform for the development of novel therapeutic agents. This structural motif is explored in the design of compounds targeting a range of biological targets, underscoring its strategic importance in the ongoing quest for new and improved medicines.

Chemical and Physical Properties of this compound

This compound is a liquid at room temperature, typically appearing as a colorless to pale yellow substance. nih.gov Its fundamental properties are summarized in the interactive data table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₉NO₂ | nih.gov |

| Molecular Weight | 233.31 g/mol | nih.gov |

| CAS Number | 5747-92-2 | sigmaaldrich.com |

| Appearance | Colorless to pale yellow liquid | nih.gov |

| Boiling Point | 118-120 °C at 0.75 Torr |

Detailed Research Findings: A Precursor in Synthesis

While specific, direct applications of this compound in the synthesis of named, biologically active compounds are not extensively detailed in readily available scientific literature, the utility of its structural analogues is well-documented. For instance, a closely related compound, Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate, serves as a key intermediate in the synthesis of more complex heterocyclic structures.

A notable example is the synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione. scichemj.org In this reported synthesis, Ethyl 1-benzyl-4,5-dioxopyrrolidine-3-carboxylate is reacted with benzaldehyde (B42025) in an ethanol (B145695)/HCl medium to yield the target dione. scichemj.org This transformation highlights the synthetic utility of the benzylpyrrolidine carboxylate scaffold as a platform for constructing molecules with extended conjugation and varied functional groups. The resulting pyrrolidine-2,3-dione (B1313883) core is a feature in various bioactive compounds, suggesting the potential for such synthetic routes in drug discovery programs. scichemj.org

This example, while not directly employing this compound, underscores the strategic value of this class of compounds as versatile intermediates in the preparation of more elaborate and potentially biologically active molecules. The ester and benzyl functionalities provide handles for a variety of chemical transformations, making them attractive starting points for the exploration of novel chemical space.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1-benzylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-8-9-15(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYPXEPWPTXKUPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973004 | |

| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5747-92-2 | |

| Record name | Ethyl 1-benzylpyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1-benzyl-3-pyrrolidine carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 1 Benzylpyrrolidine 3 Carboxylate

Evolution of Pyrrolidine (B122466) Ring Formation Strategies Pertinent to Ethyl 1-benzylpyrrolidine-3-carboxylate

The synthesis of the pyrrolidine scaffold has evolved from classical methods to more sophisticated and atom-economical strategies. Early approaches often involved multi-step sequences with limitations in scope and stereocontrol. Traditional methods for forming the pyrrolidine ring include the reductive amination of 1,4-dicarbonyl compounds and the cyclization of amino alcohols or amino ketones. mdpi.com However, the demand for enantiomerically pure and diversely substituted pyrrolidines has driven the development of more advanced catalytic and stereoselective reactions.

A significant leap forward in pyrrolidine synthesis came with the widespread application of cycloaddition reactions, particularly the [3+2] cycloaddition of azomethine ylides with alkenes. osaka-u.ac.jp This powerful strategy allows for the direct construction of the five-membered ring with control over multiple stereocenters in a single step. nih.govacs.org The evolution of these methods has been marked by the development of various techniques to generate the transient azomethine ylide intermediates and the use of chiral catalysts to induce enantioselectivity. nih.gov Furthermore, intramolecular cyclization pathways and multicomponent reactions have emerged as powerful alternatives, offering different avenues to access complex pyrrolidine structures. mdpi.comnih.gov These modern strategies represent a paradigm shift, enabling the efficient and often stereocontrolled synthesis of pyrrolidine derivatives like this compound from readily available starting materials.

Contemporary Approaches to the Construction of the this compound Core

Modern synthetic chemistry offers a versatile toolkit for the construction of the this compound core. These methods prioritize efficiency, selectivity, and the ability to generate molecular complexity in a controlled manner.

Cycloaddition reactions are among the most powerful tools for the synthesis of cyclic compounds. For pyrrolidines, the [3+2] cycloaddition reaction is particularly prominent. osaka-u.ac.jp

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly effective method for the synthesis of the pyrrolidine ring. nih.govnih.gov Azomethine ylides are transient, nitrogen-containing 1,3-dipoles that react readily with dipolarophiles, such as alkenes, to form five-membered heterocyclic rings. nih.govmdpi.com This approach is highly convergent and can generate multiple stereocenters in a single step. nih.gov

In the context of this compound, this reaction would involve an azomethine ylide generated from an imine derived from benzaldehyde (B42025) and an amino acid ester, which then reacts with an acrylate (B77674) ester. The versatility of this method lies in the various ways azomethine ylides can be generated, including the condensation of α-amino acids or their esters with aldehydes, or the thermal or photochemical ring-opening of aziridines. acs.org The use of metal catalysts or organocatalysts can significantly enhance the efficiency and stereoselectivity of these cycloadditions. ingentaconnect.com

Table 1: Key Features of 1,3-Dipolar Cycloadditions of Azomethine Ylides

| Feature | Description |

| High Convergence | The pyrrolidine ring is formed in a single step from two components. |

| Stereocontrol | Capable of generating up to four new stereocenters with high diastereoselectivity and enantioselectivity, often controlled by catalysts. nih.govacs.org |

| Versatility | A wide range of azomethine ylide precursors and dipolarophiles can be employed, allowing for diverse substitution patterns. |

| Atom Economy | The reaction is an addition reaction, making it inherently atom-economical. |

The stereochemical outcome of 1,3-dipolar cycloadditions is a critical aspect of their synthetic utility. These reactions are often stereospecific, meaning the stereochemistry of the starting alkene is transferred to the product. This is generally indicative of a concerted mechanism. rsc.org

However, under certain conditions, particularly with highly polarized reactants or in polar solvents, the reaction may proceed through a stepwise mechanism involving a zwitterionic intermediate. mdpi.comresearchgate.net The formation of a zwitterionic intermediate can lead to a loss of stereospecificity, as bond rotation in the intermediate can occur before ring closure. mdpi.comresearchgate.net The nature of the substituents on both the dipole and the dipolarophile, as well as the reaction conditions, can influence whether the reaction proceeds via a concerted or stepwise pathway. mdpi.com Understanding and controlling these factors are crucial for achieving the desired stereochemical outcome in the synthesis of complex pyrrolidines.

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov MCRs offer significant advantages in terms of speed, efficiency, and the generation of molecular diversity. tandfonline.com

For the synthesis of substituted pyrrolidine-3-carboxylates, several MCRs have been developed. A common strategy involves the in situ generation of an azomethine ylide from an aldehyde and an amino acid ester, which then undergoes a [3+2] cycloaddition with a Michael acceptor. tandfonline.com This one-pot process avoids the isolation of intermediates and can lead to the rapid assembly of complex pyrrolidine structures. nih.govnih.gov The diastereoselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

Table 2: Example of a Multicomponent Reaction for Pyrrolidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| Aldehyde | Amino acid ester | Alkene (Michael acceptor) | Substituted pyrrolidine |

Intramolecular cyclization reactions provide a powerful and regioselective means of constructing the pyrrolidine ring. researchgate.net These methods involve the formation of a carbon-nitrogen or carbon-carbon bond within a linear precursor to close the five-membered ring.

A variety of intramolecular cyclization strategies are applicable to pyrrolidine synthesis. These include the intramolecular Michael addition of an amine to an α,β-unsaturated ester, radical cyclizations, and transition-metal-catalyzed cyclizations of unsaturated amines. organic-chemistry.orgwhiterose.ac.uk For instance, an appropriately substituted acyclic amine containing an electrophilic double bond can undergo an intramolecular aza-Michael reaction to form the pyrrolidine ring. whiterose.ac.uk The stereochemical outcome of these cyclizations can often be controlled by using chiral catalysts or by substrate control, where existing stereocenters in the acyclic precursor direct the formation of new stereocenters. mdpi.com

Cycloaddition Reactions in Pyrrolidine Synthesis

Catalytic Systems and Their Mechanistic Roles in this compound Synthesis

Modern synthetic strategies for constructing the pyrrolidine ring of this compound and related compounds heavily rely on sophisticated catalytic systems. These catalysts play a crucial role in controlling the stereochemistry and efficiency of the cyclization and functionalization reactions.

Lewis acid catalysis is a powerful tool for promoting cyclization reactions to form pyrrolidine rings. Titanium(IV) chloride (TiCl₄) has been effectively employed in the intramolecular cyclization of γ-imino esters, which are precursors to pyrrolidine-3-carboxylates.

The mechanism of this TiCl₄-mediated cyclization involves the coordination of the Lewis acid to both the imine nitrogen and the ester carbonyl oxygen. This coordination enhances the electrophilicity of the imine carbon and facilitates the nucleophilic attack by the enolate, which is also formed under the reaction conditions, typically in the presence of a base like triethylamine (B128534) (Et₃N). This process leads to the formation of the five-membered ring with a high degree of diastereoselectivity, favoring the cis-configuration between the substituents at the 2- and 3-positions of the pyrrolidine ring.

| Entry | Starting Material | Lewis Acid | Base | Solvent | Yield (%) | Diastereoselectivity (cis:trans) |

|---|---|---|---|---|---|---|

| 1 | γ-imino ester | TiCl₄ | Et₃N | CH₂Cl₂ | 85 | >95:5 |

| 2 | γ-imino ester with electron-donating group on aryl ring | TiCl₄ | Et₃N | CH₂Cl₂ | 88 | >95:5 |

| 3 | γ-imino ester with electron-withdrawing group on aryl ring | TiCl₄ | Et₃N | CH₂Cl₂ | 82 | >95:5 |

This table illustrates the general effectiveness of TiCl₄-mediated cyclization for the synthesis of cis-2,3-disubstituted pyrrolidines, which are structurally related to the target compound.

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of pyrrolidine derivatives. A key approach for the synthesis of chiral pyrrolidine-3-carboxylic acid analogues is the asymmetric Michael addition of nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral secondary amines.

For instance, the reaction of a nitroalkane with a 4-oxo-2-enoate can be catalyzed by a chiral prolinol-derived catalyst. The mechanism involves the formation of an enamine between the aldehyde and the chiral amine catalyst. This enamine then attacks the Michael acceptor (the nitroalkene). The stereochemistry of the final product is controlled by the chiral environment created by the catalyst, which directs the approach of the nucleophile to one face of the enamine. Subsequent reduction of the nitro group and reductive amination leads to the formation of the pyrrolidine ring.

| Entry | Michael Acceptor | Nucleophile | Organocatalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 1 | 4-oxo-2-enoate | Nitromethane | (S)-Diphenylprolinol silyl (B83357) ether | Toluene (B28343) | 92 | 97 |

| 2 | 4-oxo-2-enoate | Nitroethane | (S)-Diphenylprolinol silyl ether | Toluene | 89 | 95 |

| 3 | 4-oxo-2-enoate | Nitropropane | (S)-Diphenylprolinol silyl ether | Toluene | 85 | 96 |

This table demonstrates the high enantioselectivity achievable in the organocatalytic synthesis of precursors to 5-alkyl-substituted pyrrolidine-3-carboxylic acids.

Transition metals, particularly palladium and rhodium, are widely used to catalyze the intramolecular cyclization of unsaturated amines to form pyrrolidine derivatives. These methods offer high efficiency and control over the reaction.

Palladium-catalyzed intramolecular aza-Wacker type reactions are a prominent example. In this process, a palladium(II) catalyst activates an olefinic moiety in an N-alkenyl amine, making it susceptible to nucleophilic attack by the nitrogen atom. The resulting organopalladium intermediate can then undergo various transformations, such as β-hydride elimination, to afford the cyclized product.

Rhodium catalysts are effective in C-H activation/amination reactions. For example, a rhodium catalyst can facilitate the insertion of a nitrene, generated from an azide (B81097) precursor, into a C-H bond of an alkyl chain, leading to the direct formation of the pyrrolidine ring.

| Entry | Starting Material | Catalyst | Oxidant/Additive | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-alkenyl amine | Pd(OAc)₂ | O₂ | DMSO | 78 |

| 2 | Alkyl azide | Rh₂(esp)₂ | - | DCM | 85 |

This table provides examples of transition metal-catalyzed cyclizations for the synthesis of pyrrolidine rings, highlighting the versatility of different metal catalysts.

Green Chemistry Principles in the Synthesis of this compound Analogues

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound and its analogues, this involves the use of environmentally benign solvents, energy-efficient reaction conditions, and continuous manufacturing processes.

Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. nih.gov This technique can be applied to various steps in the synthesis of pyrrolidine derivatives, including cyclization and functionalization reactions.

The choice of solvent is another critical aspect of green synthesis. Traditional volatile organic solvents (VOCs) are being replaced by more sustainable alternatives. Water is an ideal green solvent, although the low solubility of many organic reactants can be a limitation. Other green solvents that have been successfully employed in the synthesis of N-heterocycles include polyethylene (B3416737) glycol (PEG), and bio-based solvents like ethanol (B145695) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). frontiersin.org

| Reaction Type | Conventional Conditions | Green Conditions | Advantages of Green Conditions |

|---|---|---|---|

| Cyclization | Toluene, reflux, 12 h | Water, microwave, 15 min | Reduced reaction time, elimination of hazardous solvent |

| N-alkylation | DMF, 80 °C, 8 h | Ethanol, reflux, 2 h | Use of a renewable and less toxic solvent |

This table compares conventional and green reaction conditions for key synthetic steps, emphasizing the benefits of adopting greener methodologies.

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.org The synthesis of pyrrolidine-containing compounds, including pharmaceutical intermediates, is well-suited for flow chemistry.

In a typical flow setup, streams of reactants are continuously pumped through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The product stream is then collected, and purification can also be integrated into the continuous process. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. For example, the catalytic hydrogenation of a precursor or the cyclization step in the synthesis of a pyrrolidine derivative can be efficiently performed in a continuous flow system.

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of large quantities of reagents and intermediates | Small reaction volumes, better control over exotherms |

| Scalability | Requires larger reactors, can be challenging | Achieved by running the process for a longer time |

| Reproducibility | Can be variable between batches | Highly reproducible due to precise process control |

| Integration | Multi-step processes require isolation of intermediates | Multiple reaction and purification steps can be integrated |

This table highlights the key advantages of continuous flow synthesis compared to traditional batch methods for the production of complex molecules like this compound.

Process Optimization for Yield and Purity Enhancement in this compound Production

The efficient and high-yield synthesis of this compound is a significant focus in organic synthesis, particularly for applications in pharmaceutical and chemical research. Process optimization is crucial for maximizing the yield of the desired product while minimizing impurities, which can affect the compound's efficacy and safety in subsequent applications. Key strategies in this optimization process involve the careful selection of reaction conditions, including catalysts, solvents, temperature, and reaction time, as well as the implementation of effective purification methods.

The synthesis of this compound is often achieved through the N-benzylation of ethyl pyrrolidine-3-carboxylate. This reaction's efficiency can be significantly influenced by the choice of base and solvent. Stronger bases can facilitate the deprotonation of the pyrrolidine nitrogen, thereby increasing the reaction rate. numberanalytics.com The choice of solvent is also critical, as it can affect the solubility of reactants and the stability of intermediates.

Purification of the final product is a critical step in ensuring high purity. Column chromatography is a commonly employed technique for this purpose. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent) is crucial for achieving effective separation of the desired compound from any unreacted starting materials or byproducts. The optimization of the eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is determined by the polarity of the compounds to be separated.

Detailed Research Findings

While specific research detailing the optimization of this compound synthesis is not extensively available in the public domain, general principles from related reactions provide a framework for process enhancement.

For the N-benzylation of cyclic amines, the choice of the base is a critical parameter. A comparative study of different bases for a similar N-alkylation reaction could yield results as depicted in the hypothetical table below.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Triethylamine | Acetonitrile (B52724) | 80 | 12 | 65 | 90 |

| Potassium Carbonate | DMF | 100 | 8 | 85 | 95 |

| Sodium Hydride | THF | 60 | 6 | 92 | 97 |

In the context of the Dieckmann condensation, the optimization of reaction conditions can lead to significant improvements in yield. The following table illustrates a hypothetical optimization of this reaction for a pyrrolidine ring system.

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Sodium Ethoxide | Ethanol | 78 | 10 | 70 |

| Potassium tert-butoxide | Toluene | 110 | 6 | 88 |

| Sodium Hydride | THF | 65 | 8 | 95 |

For the purification process, the choice of eluent in column chromatography directly impacts the purity of the isolated product. A systematic variation of the solvent system can be performed to find the optimal conditions for separation.

| Eluent System (Hexane:Ethyl Acetate) | Purity of Isolated Product (%) |

|---|---|

| 9:1 | 92 |

| 8:2 | 98 |

| 7:3 | 95 |

These tables, while based on general principles and hypothetical data for illustrative purposes, demonstrate the systematic approach required for the process optimization of this compound production. The goal is to identify a set of conditions that provide the highest possible yield and purity in the most efficient manner.

Stereochemical Control and Analysis in Ethyl 1 Benzylpyrrolidine 3 Carboxylate Chemistry

Enantioselective and Diastereoselective Synthesis of Chiral Pyrrolidine-3-carboxylate Derivativesdntb.gov.uaresearchgate.netmdpi.com

The construction of the chiral pyrrolidine (B122466) ring with specific stereochemistry is a central goal in organic synthesis. researchgate.netmdpi.com This is achieved through various asymmetric methodologies that can selectively produce one enantiomer or diastereomer over others.

Asymmetric hydrogenation is a powerful technique for establishing stereocenters. In the context of pyrrolidine synthesis, the partial hydrogenation of substituted pyrrole (B145914) precursors using a chiral catalyst can yield enantiomerically enriched pyrrolines, which are immediate precursors to the saturated pyrrolidine core. A notable example involves the highly enantioselective palladium-catalyzed partial hydrogenation of 2,5-disubstituted pyrroles. acs.org This reaction, activated by a Brønsted acid, provides chiral 2,5-disubstituted 1-pyrrolines with high levels of enantiomeric excess (ee). acs.org

For instance, the hydrogenation of various simple pyrroles demonstrates the efficacy of this method in creating chiral intermediates that can be further elaborated into derivatives like Ethyl 1-benzylpyrrolidine-3-carboxylate.

Table 1: Asymmetric Hydrogenation of Substituted Pyrroles acs.org

| Substrate (Pyrrole Derivative) | Catalyst System | Enantiomeric Excess (ee) |

|---|---|---|

| 2,5-dimethylpyrrole | Pd-catalyst / Brønsted acid | Up to 92% |

| 2-pentyl-5-methylpyrrole | Pd-catalyst / Brønsted acid | 88% |

| 2-(4-chlorophenyl)-5-methylpyrrole | Pd-catalyst / Brønsted acid | 90% |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. scielo.org.mxsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. scielo.org.mx A study utilizing N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in aldol (B89426) reactions with aryl aldehydes showcased high diastereoselectivity. scielo.org.mx The condensation, mediated by titanium tetrachloride and N,N-diisopropylethylamine, predominantly yielded the 'Evans syn' aldol adduct. scielo.org.mx

Organocatalysis provides another powerful avenue for asymmetric synthesis. Organocatalytic enantioselective Michael addition reactions have been successfully employed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. dntb.gov.uarsc.org This approach led to the synthesis of 5-methylpyrrolidine-3-carboxylic acid with 97% ee in a two-step process. rsc.org

Table 2: Catalyst-Directed Synthesis of Pyrrolidine Derivatives

| Method | Key Reagents/Catalyst | Product Type | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary Aldol Reaction | N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one, TiCl₄, DIPEA | 'Evans syn' aldol adduct | Up to 97:3 dr | scielo.org.mx |

| Organocatalytic Michael Addition | Organocatalyst | 5-methylpyrrolidine-3-carboxylic acid | 97% ee | rsc.org |

Methodologies for Stereochemical Assignment

The definitive assignment of the three-dimensional structure of chiral molecules is crucial. A combination of crystallographic and spectroscopic techniques is typically employed to determine both the relative and absolute stereochemistry of pyrrolidine derivatives.

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule, providing definitive proof of both its relative and absolute configuration. soton.ac.uk This technique was used to confirm the absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate. nih.gov In this case, even with low resonant scattering from the constituent atoms, the analysis confirmed the expected S-configuration at the chiral center, which was retained from the starting material, S-configured pyroglutamic acid methyl ester. nih.gov

X-ray analysis is also invaluable for determining the structure of multiple stereoisomers produced in a reaction. For example, in the asymmetric aldol reaction using a chiral thiazolidinone auxiliary, X-ray diffraction analysis of a single crystal containing a mixture of diastereoisomers confirmed the presence and structure of the minor 'non-Evans syn' aldol product. scielo.org.mx The analysis of the crystal packing can also reveal intermolecular interactions, such as the N—H···N contacts that form chains in the crystal lattice of some pyrrolidine derivatives. nih.gov

While X-ray crystallography is the gold standard, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for routine stereochemical analysis in solution. rsc.org The relative configuration of substituents on the pyrrolidine ring can often be determined by analyzing ¹H NMR spectra. Key parameters include the magnitude of coupling constants (J-values) between adjacent protons and the observation of the Nuclear Overhauser Effect (NOE), which provides information about the spatial proximity of atoms.

For example, in the synthesis of (2S,3R)-3-carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, ¹H-NMR was used to confirm the 2,3-trans relationship of substituents by comparing the spectrum of the synthesized product to that of an authentic sample. nih.gov More advanced NMR methods can be developed to reliably distinguish between multiple possible diastereomers, sometimes precluding the need for more complex 2D NMR analysis. rsc.org

Implications of Stereoisomerism on Reactivity and Biological Interactions of this compound Analoguesnih.govresearchgate.netnih.gov

The stereochemistry of pyrrolidine-based compounds is of paramount importance as it profoundly influences their interaction with other chiral molecules, particularly biological targets like enzymes and receptors. nih.govresearchgate.net Different stereoisomers of a drug candidate can exhibit widely varying biological activities and potencies due to the specific three-dimensional binding requirements of enantioselective proteins. nih.gov

A comprehensive structure-activity relationship (SAR) study on a series of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs as antagonists for ionotropic glutamate (B1630785) receptors (iGluRs) highlighted the critical role of stereochemistry. nih.gov Subtle changes in the substitution pattern and, by extension, the stereochemical presentation of functional groups, resulted in significant shifts in potency and selectivity. For instance, certain analogs displayed high potency as NMDA receptor antagonists with IC₅₀ values as low as 200 nM and showed a 3 to 34-fold preference for the GluN1/GluN2A subtype over other NMDA receptor subtypes. nih.gov Another analog with a 2,4-cis-4-n-propyl substitution showed nanomolar affinity for the GluK1 kainate receptor subtype. nih.gov These findings underscore how specific stereochemical arrangements are essential for achieving selective interaction with biological targets.

Table 3: Influence of Stereochemistry on Biological Activity of Pyrrolidine Carboxylic Acid Analogs nih.gov

| Analog Structure/Substitution | Biological Target | Activity/Potency | Selectivity Profile |

|---|---|---|---|

| 5'-substituted analogs | NMDA Receptors | IC₅₀ as low as 200 nM | 3-34 fold preference for GluN1/GluN2A over GluN1/GluN2B-D |

| 2,4-cis-4-n-propyl analog | Kainate Receptor (GluK1) | Kᵢ = 0.62 µM | 4-fold preference over GluK3 |

Chemical Reactivity and Derivatization of Ethyl 1 Benzylpyrrolidine 3 Carboxylate

Transformations Involving the Ethyl Ester Functionality

The ethyl ester group is a key site for a variety of chemical modifications, including hydrolysis, transesterification, and conversion to amides and other carboxylic acid derivatives.

The ethyl ester of 1-benzylpyrrolidine-3-carboxylic acid can be readily hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Alkaline hydrolysis, or saponification, is typically achieved by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. uv.es The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally irreversible as the resulting carboxylate salt is resistant to further nucleophilic attack.

Acid-catalyzed hydrolysis, on the other hand, is a reversible process that involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon towards attack by a water molecule.

Transesterification, the conversion of one ester to another, can be accomplished by reacting Ethyl 1-benzylpyrrolidine-3-carboxylate with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For instance, reaction with methanol (B129727) under acidic conditions would lead to the formation of mthis compound. This equilibrium-driven reaction is often facilitated by using a large excess of the reactant alcohol. masterorganicchemistry.com Various catalysts can be employed for transesterification, including mineral acids, metal alkoxides, and enzymes. organic-chemistry.org

Table 1: Examples of Hydrolysis and Transesterification Reactions

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Alkaline Hydrolysis | NaOH (aq), Heat | 1-Benzylpyrrolidine-3-carboxylic acid sodium salt |

| Acidic Hydrolysis | H₂SO₄ (aq), Heat | 1-Benzylpyrrolidine-3-carboxylic acid |

| Transesterification | Methanol, HCl (cat.), Heat | Mthis compound |

The ethyl ester can be converted into a variety of amides through aminolysis. This reaction typically involves heating the ester with a primary or secondary amine. The direct conversion of carboxylic acids, obtained from the hydrolysis of the ester, into amides is also a common synthetic route. This can be achieved by treating the carboxylic acid with an amine in the presence of a coupling agent.

The synthesis of 1-benzylpyrrolidine-3-carboxamide (B39795) derivatives can be achieved by reacting the parent carboxylic acid with an appropriate amine. For instance, the formation of N-substituted amides can be accomplished by reacting 1-benzylpyrrolidine-3-carboxylic acid with a primary or secondary amine.

Table 2: Synthesis of Amide Derivatives

| Starting Material | Reagent | Product |

|---|---|---|

| This compound | Ammonia | 1-Benzylpyrrolidine-3-carboxamide |

| 1-Benzylpyrrolidine-3-carboxylic acid | Ethylamine, Coupling Agent | N-Ethyl-1-benzylpyrrolidine-3-carboxamide |

Modifications of the Pyrrolidine (B122466) Ring System

The saturated pyrrolidine ring is generally stable but can undergo oxidation and reduction reactions under specific conditions. Furthermore, substitution at the ring positions can be achieved, although this is often less straightforward than transformations at the other functional groups.

The reduction of the ethyl ester functionality to a primary alcohol can be readily achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comadichemistry.comlibretexts.orgchemguide.co.uk This reaction converts the ester to (1-benzylpyrrolidin-3-yl)methanol. amazonaws.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are typically not strong enough to reduce esters. libretexts.org

Oxidation of the pyrrolidine ring itself is also possible. For instance, oxidation of the carbon atom alpha to the nitrogen can lead to the formation of an N-acyliminium ion, which can be a useful intermediate for further functionalization.

Direct substitution on the carbon atoms of the pyrrolidine ring is generally challenging due to the unactivated nature of the C-H bonds. However, functionalization can be achieved through various synthetic strategies. For instance, the synthesis of substituted pyrrolidine-3-carboxylic acid derivatives can be accomplished via asymmetric Michael addition reactions of carboxylate-substituted enones. rsc.org

Reactivity of the N-Benzyl Moiety

The N-benzyl group is a common protecting group for secondary amines in organic synthesis due to its relative stability and the various methods available for its removal.

The most common method for the cleavage of the N-benzyl group is catalytic hydrogenation. nih.govechemi.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst), under a hydrogen atmosphere. nih.gov The addition of an acid, such as acetic acid, can facilitate the debenzylation of N-benzylpyrrolidine derivatives. masterorganicchemistry.comnih.govechemi.com This process, known as hydrogenolysis, results in the formation of toluene (B28343) and the corresponding secondary amine, ethyl pyrrolidine-3-carboxylate.

Catalytic transfer hydrogenation offers an alternative to using gaseous hydrogen. In this method, a hydrogen donor, such as cyclohexene (B86901) or formic acid, is used in the presence of a palladium catalyst. organic-chemistry.org This can be a milder and more convenient method for debenzylation.

It is noteworthy that under certain palladium-catalyzed conditions, the N-benzyl group can participate in other reactions, such as the benzylation of other aromatic compounds. amazonaws.com The choice of catalyst and reaction conditions is therefore crucial in directing the desired transformation of the N-benzyl moiety.

Table 3: Common Debenzylation Methods

| Method | Catalyst | Hydrogen Source | Typical Conditions | Product |

|---|---|---|---|---|

| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ (gas) | Ethanol (B145695), Acetic Acid, 60 °C | Ethyl pyrrolidine-3-carboxylate |

| Catalytic Transfer Hydrogenation | 10% Pd/C | Cyclohexene | Ethanol, Reflux | Ethyl pyrrolidine-3-carboxylate |

Selective Cleavage and Deprotection Strategies

The removal of the N-benzyl group from this compound is a common transformation, yielding the corresponding secondary amine, ethyl pyrrolidine-3-carboxylate. This deprotection is a critical step in various synthetic pathways where the pyrrolidine nitrogen requires further derivatization. Several methods have been established for this purpose, with catalytic hydrogenolysis being the most prevalent.

Catalytic Hydrogenolysis: This method involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a protic solvent such as ethanol or methanol. The efficiency of the hydrogenolysis can be influenced by factors such as hydrogen pressure, temperature, and the choice of catalyst. For instance, Pearlman's catalyst (Pd(OH)₂/C) is often effective for N-debenzylation, sometimes under milder conditions than Pd/C. nih.gov

The addition of an acid, such as acetic acid or hydrochloric acid, can facilitate the N-debenzylation process. The acid protonates the amine, which can reduce catalyst poisoning by the basic nitrogen atom and enhance the rate of hydrogenolysis. nih.govacs.org However, this requires a subsequent neutralization step to isolate the free amine.

Catalytic Transfer Hydrogenolysis: An alternative to using hydrogen gas is catalytic transfer hydrogenolysis, which employs a hydrogen donor in the presence of a catalyst. Ammonium (B1175870) formate (B1220265) is a widely used hydrogen donor in conjunction with Pd/C. taylors.edu.mytandfonline.com This method is often faster and can be performed at atmospheric pressure and room temperature, offering a convenient and milder alternative to traditional hydrogenation. Other hydrogen donors like formic acid have also been utilized. tandfonline.com

Electrochemical Cleavage: A more recent and greener approach for the cleavage of the benzyl (B1604629) C-N bond is through electrochemical oxidation. This method avoids the use of metal catalysts and external oxidants. The reaction is typically carried out in a solvent mixture such as acetonitrile (B52724) and water, with a supporting electrolyte. This technique offers a selective way to cleave the C-N bond under mild conditions. mdpi.com

| Method | Catalyst/Reagent | Hydrogen Source/Conditions | Solvent | General Observations |

|---|---|---|---|---|

| Catalytic Hydrogenolysis | 10% Pd/C or 20% Pd(OH)₂/C | H₂ gas (1 atm to high pressure) | Ethanol, Methanol | A widely used and effective method. Reaction times can vary from hours to days. |

| Acid-Facilitated Hydrogenolysis | 20% Pd(OH)₂/C | H₂ gas, Acetic Acid | Ethanol | Addition of acid can significantly improve reaction rates and yields. nih.gov |

| Catalytic Transfer Hydrogenolysis | 10% Pd/C | Ammonium Formate | Methanol | Rapid reactions, often complete in minutes to a few hours at room temperature or reflux. taylors.edu.mytandfonline.com |

| Electrochemical Cleavage | Not Applicable | Constant current, TsOH·H₂O, Et₄NBF₄ | Acetonitrile/Water | A metal-free and oxidant-free method, proceeding under mild conditions. mdpi.com |

Aromatic Functionalization of the Benzyl Group

The benzyl group in this compound can be chemically modified to introduce new functional groups onto the aromatic ring. These modifications can be used to alter the steric and electronic properties of the molecule, which is particularly relevant in the synthesis of bioactive compounds.

Electrophilic Aromatic Substitution: The phenyl ring of the N-benzyl group is susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation and nitration. The N-benzylpyrrolidine moiety acts as a weakly activating group and an ortho-, para-director due to the electron-donating nature of the nitrogen atom, which can be somewhat attenuated by the steric bulk of the pyrrolidine ring.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically yields a mixture of ortho- and para-substituted products, with the para-isomer often being the major product due to reduced steric hindrance.

Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. Similar to Friedel-Crafts acylation, this reaction is expected to yield ortho- and para-substituted products. The resulting nitro group can be further reduced to an amino group, providing a versatile handle for subsequent chemical modifications.

Birch Reduction: The Birch reduction is a dissolving metal reduction that can partially reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity of this reaction is dependent on the nature of the substituents on the aromatic ring. chem-station.comnrochemistry.com For an N-benzyl group, which is considered an electron-donating group, the reduction is expected to occur at the ortho- and meta-positions relative to the benzylic carbon, leaving the ipso- and para-carbons unsaturated.

Directed Ortho-Lithiation: A powerful strategy for the regioselective functionalization of aromatic rings is directed ortho-metalation (DoM). wikipedia.orgorganic-chemistry.org In the context of N-benzylpyrrolidine derivatives, the nitrogen atom can act as a directed metalation group (DMG), coordinating to an organolithium reagent (e.g., n-butyllithium or s-butyllithium) and directing the deprotonation to the ortho-position of the phenyl ring. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups exclusively at the ortho-position. The efficiency of this process can be influenced by the presence of additives like TMEDA (tetramethylethylenediamine).

| Reaction | Reagents | Typical Products | Regioselectivity |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride/anhydride, AlCl₃ | Ortho- and para-acylbenzyl derivatives | Ortho, para-directing |

| Nitration | HNO₃, H₂SO₄ | Ortho- and para-nitrobenzyl derivatives | Ortho, para-directing |

| Birch Reduction | Na or Li, liquid NH₃, alcohol | 1,4-Cyclohexadiene derivatives | Reduction at ortho- and meta-positions |

| Directed Ortho-Lithiation | n-BuLi or s-BuLi, TMEDA, then an electrophile | Ortho-substituted benzyl derivatives | Exclusively ortho-directing |

Biological Activity and Medicinal Chemistry Applications of Ethyl 1 Benzylpyrrolidine 3 Carboxylate Analogues

Rational Design of New Pyrrolidine (B122466) Scaffolds for Pharmacological Applications

The design of novel, biologically active molecules based on the ethyl 1-benzylpyrrolidine-3-carboxylate framework is a strategic endeavor in medicinal chemistry. mdpi.com The inherent structural features of the pyrrolidine ring, including its stereochemistry and potential for substitution, make it an attractive starting point for creating diverse chemical libraries with a wide range of pharmacological activities. nih.govresearchgate.net

Strategic Modifications at the Ester and Benzyl (B1604629) Moieties to Influence Bioactivity

The ester and benzyl groups of the parent compound are primary targets for modification to modulate pharmacokinetic and pharmacodynamic properties. The ester moiety, for instance, can be hydrolyzed to the corresponding carboxylic acid, which may alter solubility and interaction with target proteins. Alternatively, it can be converted to various amides, a common strategy to enhance biological activity and metabolic stability. nih.gov

The N-benzyl group is another critical site for structural variation. The aromatic ring can be substituted with a wide array of functional groups (e.g., halogens, alkyls, alkoxys) to influence electronic properties and steric bulk, thereby affecting binding affinity and selectivity for a specific biological target. nih.gov Replacing the benzyl group with other aromatic, heteroaromatic, or aliphatic substituents can dramatically alter the biological profile of the resulting analogues. nih.gov For example, in a series of pyrrolidine-based endothelin (ET) receptor antagonists, replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group led to a complete reversal of receptor specificity from ET(A) to ET(B). nih.gov

A study on benzyl ester-containing derivatives highlighted that modifications to this part of the molecule significantly impact antifungal activity. nih.gov Structure-activity relationship (SAR) analysis revealed that esters derived from a thiazole-4-acid moiety or a trifluoromethyl aliphatic acid part exhibited potent activity against Botrytis cinerea. nih.gov This underscores the principle that strategic alterations to the groups attached to the core scaffold are a powerful tool in tuning biological efficacy.

Exploration of Substituent Effects on the Pyrrolidine Core

The pyrrolidine ring itself offers opportunities for substitution to refine biological activity. The stereochemistry at positions 3 and 4 of the pyrrolidine ring is a crucial determinant of the spatial orientation of substituents, which in turn governs the interaction with chiral biological targets such as proteins. nih.gov The introduction of substituents on the pyrrolidine core can lock the ring into specific conformations, which can be beneficial for binding to a target. researchgate.net

For instance, studies on pyrrolidine derivatives have shown that the nature and position of substituents on the core ring significantly influence their inhibitory activity against various enzymes. In the development of inhibitors for enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, modifications on the phenyl ring of a pyrrolidine carboxamide scaffold led to a more than 160-fold improvement in potency. nih.gov Specifically, di-substituted phenyl rings with groups like 3-chloro and 5-chloro or 3-fluoro and 5-fluoro showed enhanced inhibitory activity. nih.gov

The following table illustrates the impact of substituents on the pyrrolidine core in different series of compounds, drawn from studies on analogous systems.

| Core Scaffold | Substituent Modification | Observed Effect on Bioactivity | Target |

| Pyrrolidine Carboxamide | Introduction of di-chloro or di-fluoro groups on a phenyl substituent | Enhanced inhibitory potency | InhA Enzyme |

| Pyrrolidine-based sulfonamides | Fluorophenyl substituents at position 3 | Offered better in vitro potency | Not specified |

| Pyrrolidine-3-carboxylic acid | ortho-alkylation of phenyl rings on an acetamide (B32628) side chain | Increased ET(B) affinity and ET(A)/ET(B) activity ratio | Endothelin Receptors |

This table is generated based on findings from analogous pyrrolidine-based compounds to illustrate the principles of substituent effects.

Investigations into the Biological Actions of Pyrrolidine Derivatives

The biological evaluation of novel this compound analogues involves a multi-tiered approach, starting from molecular interactions with specific targets and progressing to cellular and in vitro efficacy assessments.

Enzyme Interaction and Inhibition Studies

Pyrrolidine-based structures are frequently investigated as enzyme inhibitors due to their ability to mimic natural substrates or bind to allosteric sites. frontiersin.orgnih.gov For example, pyrrolidine carboxamides have been identified as a novel class of inhibitors for the enoyl acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov Initial high-throughput screening identified a lead compound, and subsequent optimization through the synthesis of a focused library led to potent inhibitors with IC₅₀ values in the low micromolar range. nih.gov Crystal structures of these inhibitors complexed with InhA revealed that the pyrrolidine carbonyl group forms a key hydrogen-bonding network with the enzyme's active site residue Tyr158 and the NAD+ cofactor. nih.gov

Another study focused on rhodanine-substituted spirooxindole pyrrolidine compounds as inhibitors of the α-amylase enzyme, which is relevant to diabetes. frontiersin.org Several of these complex pyrrolidine derivatives showed inhibitory activity comparable to the reference drug acarbose. frontiersin.org These examples demonstrate the potential of the pyrrolidine scaffold in designing effective enzyme inhibitors.

Receptor Binding and Modulation Investigations

The versatility of the pyrrolidine scaffold extends to its use in developing ligands for various receptors. nih.gov Receptor binding assays are a fundamental tool in these investigations, allowing for the determination of binding affinity (Ki) and selectivity of new compounds for their intended target versus off-targets. nih.gov

A notable example is the development of highly specific antagonists for the endothelin-B (ET(B)) receptor based on a pyrrolidine-3-carboxylic acid core. nih.gov By systematically modifying the side chains attached to the pyrrolidine nitrogen, researchers were able to identify compounds with over 27,000-fold selectivity for the ET(B) receptor over the ET(A) receptor. nih.gov This high degree of selectivity is crucial for developing drugs with fewer side effects. The structure-activity relationships derived from these binding studies provided a clear rationale for the design of potent and selective antagonists. nih.gov

Cellular and In Vitro Efficacy Assessments

Following the confirmation of molecular target engagement, the next step is to assess the biological effects of the compounds in a cellular context. nih.gov This can involve a variety of in vitro assays to measure cytotoxicity, anti-proliferative effects, or other cellular responses. For instance, novel pyrrolidine aryl carboxamide derivatives were designed and synthesized as potential anticancer agents for hepatocellular carcinoma. nih.gov The most potent of these analogues induced apoptosis (programmed cell death) in cancer cells, inhibited cancer cell migration, and induced cell cycle arrest. nih.gov Importantly, one of the lead compounds demonstrated anticancer potency comparable to the established drug Sorafenib in hepatocellular carcinoma cell lines while being safer for normal cells. nih.gov

The table below summarizes the in vitro efficacy of selected pyrrolidine derivatives from various studies.

| Compound Series | Cell Line(s) | In Vitro Assay | Key Finding |

| Pyrrolidine aryl carboxamides | Hepatocellular carcinoma cells | Apoptosis, cell migration, cell cycle analysis | Potent anticancer activity, comparable to Sorafenib |

| Sulfonylamino pyrrolidines | S. aureus, E. coli, P. aeruginosa | Minimum Inhibitory Concentration (MIC) | A compound with two nitrophenyl groups showed the best activity |

This table presents data from studies on analogous pyrrolidine-based compounds to illustrate the types of in vitro efficacy assessments performed.

Mechanisms of Biological Action

The biological activities of this compound and its analogues are diverse, stemming from their interactions with various cellular pathways and molecular targets. Research into these mechanisms has revealed their potential in several therapeutic areas, including inflammation, neurological disorders, and oncology.

Analogues of the pyrrolidine scaffold have demonstrated significant anti-inflammatory effects by modulating key enzymatic pathways involved in the inflammatory cascade. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of pro-inflammatory prostaglandins. nih.govmdpi.com

Newly synthesized pyrrolidine derivatives have been shown to possess both analgesic and anti-inflammatory properties, with in silico studies suggesting a strong interaction with COX-1 and COX-2 enzymes. nih.gov For instance, certain succinimide (B58015) derivatives, which feature a pyrrolidine-2,5-dione core, exhibit inhibitory activity against both COX-1 and 5-lipoxygenase (5-LOX), another crucial enzyme in the inflammatory process that produces leukotrienes. mdpi.com The dual inhibition of COX and 5-LOX pathways is a desirable characteristic for anti-inflammatory agents, as it can offer a broader spectrum of activity and potentially a better safety profile.

Furthermore, studies on structurally related heterocyclic compounds, such as indolizine (B1195054) derivatives, provide insights into the modulation of other inflammatory markers. Certain novel indolizine derivatives have been found to selectively target not only the COX-2 enzyme but also pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov This suggests that pyrrolidine analogues might also exert their anti-inflammatory effects by downregulating the production of these key signaling molecules, which orchestrate the inflammatory response.

Table 1: Anti-inflammatory Activity of Selected Pyrrolidine Analogues and Related Heterocycles

| Compound Class | Target Enzyme/Marker | Observed Effect | Reference |

| Pyrrolidine Derivatives | COX-1, COX-2 | Inhibition, Analgesic & Anti-inflammatory | nih.gov |

| Succinimide Derivatives | COX-1, 5-LOX | Inhibition | mdpi.com |

| Indolizine Derivatives | COX-2, TNF-α, IL-6 | Inhibition, Reduction of levels | nih.gov |

| Phenylbutanal Carboxylic Acids | COX-1, COX-2, 5-LOX | Potent Inhibition (IC50 values in µM range) | mdpi.com |

The pyrrolidine scaffold is a common feature in molecules targeting the central nervous system (CNS). Analogues of this compound engage with a variety of neurological targets, indicating their potential for treating a range of mental and neurodegenerative disorders.

Key targets include:

Biogenic Amine Transporters: Certain substituted pyrrolidines have shown the ability to bind to these transporters, which are critical for regulating neurotransmitter levels in the brain. This activity is relevant for the treatment of conditions like schizophrenia. uq.edu.au

Serotonin (B10506) Receptors: 3-Pyrrolidine-indole derivatives act as selective modulators of the 5-HT2A serotonin receptor. nih.gov This receptor is a key target for psychedelic agents and is implicated in mood, perception, and cognitive processes, making these compounds of interest for treating various mental health disorders. nih.gov

Cholinesterase Enzymes: N-benzyl-2-pyrrolidone derivatives, which are structurally very similar to the title compound, have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net Inhibition of AChE is a primary strategy for treating the cognitive symptoms of Alzheimer's disease. mdpi.com

Glutamate (B1630785) Receptors: Some naturally occurring pyrrolidine dicarboxylates, known as kainoids, are potent agonists of glutamate receptors, highlighting the scaffold's ability to interact with the primary excitatory neurotransmitter system in the brain. nih.gov

A significant area of research for pyrrolidine analogues is their potential as anticancer agents, primarily through the induction of apoptosis (programmed cell death) in tumor cells. nih.govnih.gov A diversity-oriented synthesis of 1-benzylpyrrolidin-3-ol analogues revealed their ability to induce apoptosis in HL-60 leukemia cells by targeting caspase-3, a key executioner enzyme in the apoptotic cascade. monash.edu

The mechanisms of apoptosis induction by pyrrolidine derivatives can be complex, often involving both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.govproquest.com

Intrinsic Pathway: Studies on amphiphilic and tridecylpyrrolidine-diol derivatives have shown they can induce mitochondrial damage, leading to the release of cytochrome c into the cytoplasm. nih.govproquest.comproquest.com This event triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3/7. proquest.comproquest.com The process is also regulated by the Bcl-2 family of proteins. proquest.com

Extrinsic Pathway: These compounds have also been shown to cause the overexpression of Fas ligand (FasL) and TNF-α, which bind to their respective death receptors on the cell surface, leading to the activation of caspase-8 and initiating the apoptotic cascade. proquest.comproquest.com

Autophagy: In some cancer cell lines, such as pancreatic ductal adenocarcinoma, certain amphiphilic pyrrolidine derivatives can induce autophagy in addition to apoptosis. The pharmacological inhibition of this autophagy process was found to potentiate the apoptosis-mediated cell death, suggesting a complex interplay between these two cellular processes. nih.gov

These studies underscore the ability of functionalized pyrrolidine compounds to trigger programmed cell death in cancer cells through multiple, sometimes interconnected, pathways. nih.govproquest.comproquest.com

Table 2: Pro-Apoptotic Mechanisms of Pyrrolidine Analogues in Cancer Cells

| Pyrrolidine Analogue | Cancer Cell Line | Key Mechanisms and Markers | Reference |

| Amphiphilic diol-derived pyrrolidine | Pancreatic Ductal Adenocarcinoma | Apoptosis, Autophagy, Caspase activation | nih.gov |

| 1-Benzylpyrrolidin-3-ol analogues | HL-60 (Leukemia) | Caspase-3 targeting, Apoptosis induction | monash.edu |

| (2S,3S,4R)-2-tridecylpyrrolidine-3,4-diol | Caco-2, HCT116 (Colon) | Extrinsic (TNF-α, FasL, casp-8) & Intrinsic (↓MMP, casp-3/7, PARP cleavage) pathways | proquest.comproquest.com |

| Spiropyrrolidine derivatives | Jurkat | Caspase-3 activation | nih.govfrontiersin.org |

Beyond targeting specific neurological receptors, pyrrolidine derivatives have shown promise in neuroprotection and cognitive enhancement, particularly in models of neurodegenerative disease and cognitive impairment.

One of the foundational compounds in this area is piracetam, a pyrrolidone derivative known to improve cognitive function. nih.gov Its analogues are believed to act by affecting cholinergic transmission and enhancing the permeability of the cell membrane. nih.govmdpi.com

More recent studies on novel pyrrolidine-2-one derivatives have demonstrated neuroprotective effects in mouse models of scopolamine-induced cognitive impairment. researchgate.net The protective mechanisms identified include:

Reduction of Oxidative Stress: The compounds were shown to augment the levels of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CA), and reduced glutathione (B108866) (GSH), while decreasing lipid peroxidation. researchgate.net

Inhibition of Acetylcholinesterase (AChE): By inhibiting the breakdown of the neurotransmitter acetylcholine, these compounds can improve cholinergic function, which is crucial for memory and learning. researchgate.net

In a rat model of ischemic stroke, a novel phenylpyrrolidine derivative was found to improve cognitive function and reduce anxiety. mdpi.com Molecular docking studies suggested that this effect could be mediated through the modulation of the AMPA receptor, a key receptor in synaptic plasticity and memory formation. mdpi.com

Structure-Activity Relationship (SAR) Studies for Optimized Pharmacological Profiles

Structure-activity relationship (SAR) studies are crucial for refining the chemical structure of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For pyrrolidine-based compounds, SAR studies have provided valuable insights across different biological activities.

Antitumor Activity: In a series of amphiphilic pyrrolidine derivatives tested against pancreatic cancer cells, the presence and number of hydroxyl groups on the pyrrolidine ring were critical for selectivity. nih.gov Compounds with two hydroxyl groups (a diol) were cytotoxic to cancer cells while being less harmful to normal cells. In contrast, analogues with one or no hydroxyl groups, while potent, lacked this selectivity. nih.gov This highlights the importance of the polar head group in balancing potency and toxicity. For another series of pyrrolidines, the introduction of halogen substituents on an associated phenyl ring was found to increase anticancer activity. frontiersin.org

Antiplatelet Activity: For analogues of the structurally related indazole YC-1, the 1-benzyl group was found to be essential for activity. Conversion of the benzyl group to a hydrogen atom significantly reduced antiplatelet effects, indicating the necessity of an aromatic ring at this position. nih.gov

Enzyme Inhibition: In the development of pyrrolidin-2-ones as inhibitors of the aldo-keto reductase enzyme AKR1C3, SAR studies revealed that a sulfonamide moiety was critical for inhibitory activity. Replacing a carboxyl group on a parent compound with the pyrrolidin-2-one core retained activity, demonstrating the utility of the pyrrolidine ring as a carboxylate bioisostere. researchgate.net

These studies demonstrate that modifications to nearly any part of the molecular scaffold—the N-substituent (e.g., benzyl group), the core heterocycle (e.g., hydroxylation), and other appended functional groups (e.g., halogens, sulfonamides)—can have profound effects on the resulting pharmacological profile.

Comparative Analysis of Bioactivity with Structurally Related Heterocycles

The biological activity of pyrrolidine derivatives is often benchmarked against other compounds, including existing drugs and different heterocyclic scaffolds. These comparisons help to contextualize their potency and potential advantages.

Pyrrolidine vs. Other Heterocycles: In one study, pyrrolidine-based farnesyltransferase inhibitors were compared to analogues where the pyrrolidine ring was replaced by an aromatic oxazole (B20620) ring. The pyrrolidine compounds showed significantly better activity, highlighting the importance of the saturated, three-dimensional structure of the pyrrolidine scaffold for this particular target. researchgate.net The non-planar nature of the pyrrolidine ring allows it to explore pharmacophore space more efficiently than a flat aromatic ring. nih.gov

Comparison with Standard Drugs: The anti-inflammatory and analgesic effects of new pyrrolidine derivatives are often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov In the realm of infectious diseases, the antibacterial activity of 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives against E. coli DNA gyrase was found to be comparable to the standard inhibitor novobiocin. nih.govfrontiersin.org Similarly, certain pyrrolidine-thiazole derivatives showed antibacterial activity against B. cereus and S. aureus comparable to the antibiotic gentamicin. frontiersin.org

Comparison with Other Bioactive Molecules: The apoptotic action of a specific diol-derived pyrrolidine in pancreatic cancer cells was found to be similar to that of edelfosine, an amphiphilic ether lipid known for its antitumor properties. nih.gov This comparison suggests that the pyrrolidine derivative may share a similar membrane-disrupting mechanism of action.

These comparative analyses demonstrate that the pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, capable of producing compounds with potencies that are comparable or superior to other heterocyclic systems and established therapeutic agents. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of Ethyl 1 Benzylpyrrolidine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the foundational techniques for structural analysis.

The ¹H NMR spectrum of Ethyl 1-benzylpyrrolidine-3-carboxylate is expected to display distinct signals corresponding to each unique proton environment. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region (δ 7.2-7.4 ppm). The benzylic protons (-CH₂-Ph) would likely produce a singlet at approximately δ 3.6 ppm. The protons of the ethyl ester group are expected to show a quartet for the methylene (B1212753) group (-O-CH₂-) around δ 4.1 ppm and a triplet for the methyl group (-CH₃) around δ 1.2 ppm. The protons on the pyrrolidine (B122466) ring would present more complex multiplets in the aliphatic region (δ 2.0-3.5 ppm) due to spin-spin coupling.

The ¹³C NMR spectrum provides information on the carbon framework. The carbonyl carbon of the ester is the most deshielded, appearing around δ 173 ppm. The aromatic carbons of the benzyl group would be found between δ 127-138 ppm. The benzylic carbon and the carbons of the pyrrolidine ring and ethyl group would appear in the upfield region (δ 14-61 ppm). chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Ethyl -CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl -CH₂- | ~4.1 (quartet) | ~60 |

| Pyrrolidine Ring Protons | ~2.0-3.5 (multiplets) | ~25-55 |

| Benzylic -CH₂- | ~3.6 (singlet) | ~61 |

| Aromatic -CH= | ~7.2-7.4 (multiplet) | ~127-129 |

| Aromatic Quaternary C | N/A | ~138 |

Two-Dimensional NMR Experiments

While 1D NMR provides essential data, complex spin systems and signal overlap, particularly in the aliphatic region of the pyrrolidine ring, can make unambiguous assignments challenging. Two-dimensional (2D) NMR experiments are employed to resolve these ambiguities. rsc.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically through two or three bonds). nih.gov For this compound, COSY would reveal cross-peaks connecting the methyl and methylene protons of the ethyl group. Crucially, it would also map the connectivity of the protons within the pyrrolidine ring, allowing for the assignment of the H-2, H-3, H-4, and H-5 protons based on their coupling patterns. researchgate.netepfl.ch

Heteronuclear Single Quantum Coherence (HSQC): The ¹H-¹³C HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com This technique is invaluable for definitively assigning carbon resonances. For instance, the proton signal at ~4.1 ppm would show a cross-peak to the carbon signal at ~60 ppm, confirming their assignment to the ethyl methylene group. This method would be used to assign each protonated carbon in the molecule. rsc.orgresearchgate.netepfl.ch

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is a powerful technique for identifying the functional groups present in a compound. scichemj.org

The FTIR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch, typically found in the range of 1730-1750 cm⁻¹. Other significant peaks would include C-O stretching vibrations from the ester group around 1150-1250 cm⁻¹, C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹), and C=C stretching vibrations from the aromatic ring in the 1450-1600 cm⁻¹ region.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic (sp²) | 3030 - 3100 | Medium |

| C-H Stretch | Aliphatic (sp³) | 2850 - 2960 | Medium-Strong |

| C=O Stretch | Ester | 1730 - 1750 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight of a compound and to deduce its structure by analyzing fragmentation patterns. libretexts.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecular ions [M+H]⁺ with minimal fragmentation. This makes it ideal for accurately determining the molecular weight of a compound. For this compound (molecular formula C₁₄H₁₉NO₂), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z value corresponding to the protonated molecule, confirming its monoisotopic mass of 233.14 Da. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides significant structural information. researchgate.net

The EI-MS of this compound shows a characteristic pattern. nih.gov The most abundant fragment is observed at m/z 91, which corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed from the cleavage of the benzyl group. Alpha-cleavage, a common fragmentation pathway for amines, involves the cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of the benzyl group and the formation of fragments related to the pyrrolidine ester ring. researchgate.netmiamioh.edu

Table 3: Major Fragments Observed in the GC-MS (EI) Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment Identity |

|---|---|---|

| 91 | 99.99 | [C₇H₇]⁺ (Tropylium ion, Base Peak) |

| 142 | 50.16 | [M - C₇H₇]⁺ (Loss of benzyl group) |

| 42 | 28.25 | [C₂H₄N]⁺ or [C₃H₆]⁺ |

| 188 | 13.95 | [M - OEt]⁺ (Loss of ethoxy radical) |

| 65 | 12.66 | [C₅H₅]⁺ (Fragment from tropylium ion) |

Data sourced from PubChem. nih.gov

Chromatographic Methods for Purity Assessment and Mixture Separation

The purity of this compound is a critical parameter, and chromatographic techniques are indispensable for its determination. These methods are adept at separating the main compound from any starting materials, byproducts, or degradation products that may be present. The choice between different chromatographic techniques often depends on the required resolution, speed, and sensitivity of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, widely used for the separation, identification, and quantification of components in a mixture. pharmjournal.ru For this compound, reversed-phase HPLC is a common and effective approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for the purity assessment of this compound would involve a C18 column as the stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of compounds with a range of polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the benzyl group in the molecule provides a chromophore that absorbs UV light.

Since this compound is a chiral compound, enantiomeric separation is often necessary to ensure its stereochemical purity. nih.gov This can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently used for the separation of a wide variety of chiral compounds. researchgate.netmdpi.com The selection of the appropriate chiral column and mobile phase is critical for achieving baseline separation of the enantiomers.

Table 1: Illustrative HPLC Method Parameters for Achiral Purity Analysis of this compound

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |